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Compound of Interest

Compound Name: Diselenium

Cat. No.: B1237649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Diorganyl diselenides have emerged as versatile and efficient catalysts for a wide range of

organic transformations. Their ability to act as pre-catalysts for electrophilic selenium species

under oxidative conditions makes them valuable tools in modern organic synthesis. These

organoselenium compounds often enable reactions to proceed under mild conditions with high

selectivity, offering advantages over traditional metal-based catalysts. This document provides

detailed application notes and experimental protocols for key organic transformations catalyzed

by diorganyl diselenides.

Oxidation of Anilines to Nitroarenes
Diorganyl diselenides, particularly diphenyl diselenide, catalyze the efficient oxidation of

anilines to the corresponding nitroarenes using hydrogen peroxide as a green oxidant. This

"on-water" protocol is environmentally friendly and provides good to excellent yields for a

variety of substituted anilines.
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Entry
Substrate
(Aniline)

Catalyst
(mol%)

Oxidant
(equiv.)

Solvent Time (h) Yield (%)

1 Aniline
(PhSe)₂

(10)
H₂O₂ (5) H₂O 3 95

2

4-

Methylanili

ne

(PhSe)₂

(10)
H₂O₂ (5) H₂O 3 92

3

4-

Methoxyani

line

(PhSe)₂

(10)
H₂O₂ (5) H₂O 4 88

4

4-

Chloroanili

ne

(PhSe)₂

(10)
H₂O₂ (5) H₂O 5 90

5
4-

Nitroaniline

(PhSe)₂

(10)
H₂O₂ (5) H₂O 6 85

Experimental Protocol
General Procedure for the Oxidation of Anilines:

To a round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (1.0

mmol), diphenyl diselenide (0.1 mmol, 10 mol%), and deionized water (5 mL).

To the stirred suspension, add 30% aqueous hydrogen peroxide (5.0 mmol, 5.0 equiv.)

dropwise at room temperature.

Stir the reaction mixture vigorously at room temperature for the time indicated in the table

above. Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by flash column

chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding

nitroarene.

Catalytic Cycle
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Caption: Catalytic cycle for the oxidation of anilines.

Addition Reactions to Alkenes
Diorganyl diselenides catalyze various addition reactions to alkenes, including dihydroxylation

and alkoxyselenenylation. These reactions provide straightforward methods for the

functionalization of carbon-carbon double bonds.

Dihydroxylation of Alkenes
Diphenyl diselenide catalyzes the syn-dihydroxylation of alkenes using hydrogen peroxide. The

reaction proceeds through an epoxide intermediate followed by hydrolysis.
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Entry
Substrate
(Alkene)

Catalyst
(mol%)

Oxidant
(equiv.)

Solvent
Time
(days)

Yield (%)

1 Styrene
(PhSe)₂

(10)
H₂O₂ (10)

CH₃CN/H₂

O (1:1)
5 85

2 1-Octene
(PhSe)₂

(10)
H₂O₂ (10)

CH₃CN/H₂

O (1:1)
7 78

3
Cyclohexe

ne

(PhSe)₂

(10)
H₂O₂ (10)

CH₃CN/H₂

O (1:1)
6 82

4
trans-

Stilbene

(PhSe)₂

(10)
H₂O₂ (10)

CH₃CN/H₂

O (1:1)
12 75

General Procedure for Dihydroxylation of Alkenes:

In a screw-capped vial, dissolve the alkene (1.0 mmol) and diphenyl diselenide (0.1 mmol,

10 mol%) in a mixture of acetonitrile (2 mL) and water (2 mL).

Add 30% aqueous hydrogen peroxide (10.0 mmol, 10.0 equiv.) to the solution.

Seal the vial and stir the mixture at room temperature for the time indicated in the table.

Monitor the reaction by TLC.

After completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃

(10 mL).

Extract the mixture with ethyl acetate (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the

corresponding diol.
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Diorganyl diselenides, in the presence of an oxidant like Oxone®, catalyze the addition of

methanol and a selenyl group across a double bond, forming β-methoxy-selenides.

Entry
Substrate
(Alkene)

Catalyst
(mol%)

Oxidant
(equiv.)

Solvent Time (h) Yield (%)

1 Styrene (PhSe)₂ (5)
Oxone®

(1.5)
CH₃OH 2 92

2 1-Octene (PhSe)₂ (5)
Oxone®

(1.5)
CH₃OH 3 88

3
Cyclohexe

ne
(PhSe)₂ (5)

Oxone®

(1.5)
CH₃OH 2.5 90

4 Indene (PhSe)₂ (5)
Oxone®

(1.5)
CH₃OH 2 95

General Procedure for Methoxyselenenylation of Alkenes:

To a solution of the alkene (1.0 mmol) and diphenyl diselenide (0.05 mmol, 5 mol%) in

methanol (5 mL) in a round-bottom flask, add Oxone® (1.5 mmol, 1.5 equiv.) in one portion.

Stir the mixture at room temperature for the time specified in the table. Monitor the reaction

progress by TLC.

After completion, dilute the reaction mixture with water (10 mL) and extract with

dichloromethane (3 x 15 mL).

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then

dry over anhydrous Na₂SO₄.

Remove the solvent under reduced pressure and purify the crude product by flash column

chromatography on silica gel to obtain the β-methoxy-selenide.
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Caption: General catalytic cycle for alkene functionalization.

Cyclization Reactions for Heterocycle Synthesis
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Diorganyl diselenides are effective catalysts for various cyclization reactions, leading to the

formation of important heterocyclic scaffolds such as oxazoles, 2,1-benzoxazoles, and pyrroles.

Synthesis of Polysubstituted Oxazoles from Ynamides
Diphenyl diselenide catalyzes the cyclization of ynamides with nitriles in the presence of an

oxidant to afford polysubstituted oxazoles.[1]

Entry
Ynamide
Substitue
nt (R¹)

Nitrile
(R²CN)

Catalyst
(mol%)

Oxidant
(equiv.)

Time (h) Yield (%)

1 Phenyl Acetonitrile
(PhSe)₂

(10)

Selectfluor

® (1.2)
12 96

2 4-Tolyl Acetonitrile
(PhSe)₂

(10)

Selectfluor

® (1.2)
12 93

3 n-Butyl Acetonitrile
(PhSe)₂

(10)

Selectfluor

® (1.2)
12 85

4 Phenyl
Benzonitril

e

(PhSe)₂

(10)

Selectfluor

® (1.2)
12 88

General Procedure for the Synthesis of Oxazoles:

To a solution of the ynamide (0.2 mmol) in the corresponding nitrile (2.0 mL), add diphenyl

diselenide (0.02 mmol, 10 mol%) and Selectfluor® (0.24 mmol, 1.2 equiv.).[1]

Stir the reaction mixture at room temperature for 12 hours.[1]

Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate (20 mL).

Wash the solution with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash chromatography on silica gel to afford the desired oxazole.

[1]

Electrochemical Synthesis of 2,1-Benzoxazoles
An electrochemical approach using diphenyl diselenide as a catalyst enables the synthesis of

2,1-benzoxazoles from o-nitrophenylacetylenes.

General Procedure for the Electrochemical Synthesis of 2,1-Benzoxazoles:

Set up an undivided electrochemical cell with a graphite rod cathode and a platinum plate

anode.

To the cell, add the o-nitrophenylacetylene (0.2 mmol), diphenyl diselenide (0.02 mmol, 10

mol%), and Et₄NPF₆ (0.1 mmol, 0.5 equiv.) as the electrolyte in CH₃CN (5 mL).

Conduct the electrolysis at a constant potential of 1.6 V (vs. Ag/AgCl) at room temperature

with stirring.

Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the 2,1-benzoxazole.

Electrochemical Synthesis of Carbonyl-Pyrroles
N-propargyl enamines can be converted to carbonyl-pyrroles via an electrochemical method

catalyzed by diphenyl diselenide.

General Procedure for the Electrochemical Synthesis of Carbonyl-Pyrroles:

In an undivided electrochemical cell equipped with a graphite plate anode and a platinum

sheet cathode, dissolve the N-propargyl enamine (0.2 mmol), diphenyl diselenide (0.02

mmol, 10 mol%), and LiClO₄ (0.1 M) in a solvent mixture of MeCN/H₂O (50:1, 5 mL).[1]

Pass a constant current of 10 mA through the solution at room temperature under an air

atmosphere for 2.3 hours with stirring.[1]

Upon completion of the reaction (monitored by TLC), evaporate the solvent.
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Purify the crude product by column chromatography on silica gel to obtain the desired

carbonyl-pyrrole.[1]

Experimental Workflow for Electrochemical Synthesis
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Caption: General workflow for electrochemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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